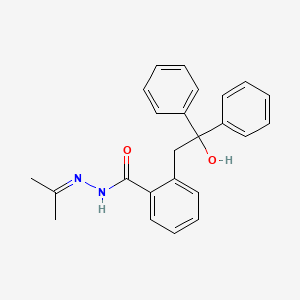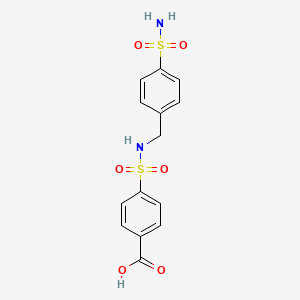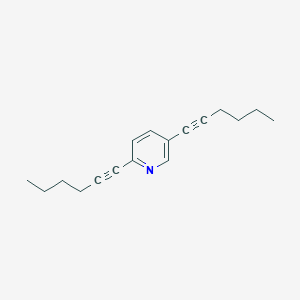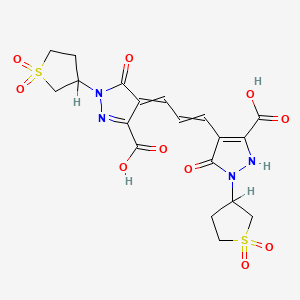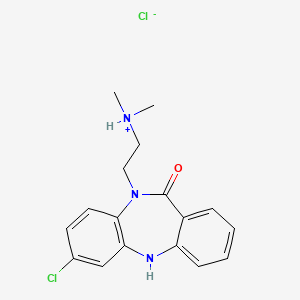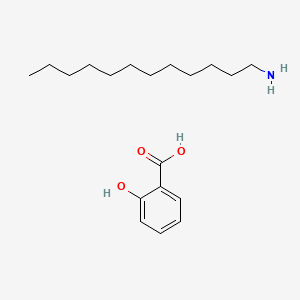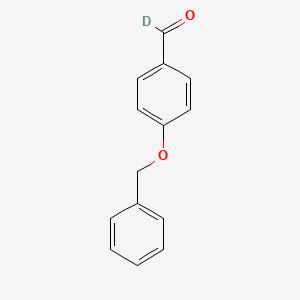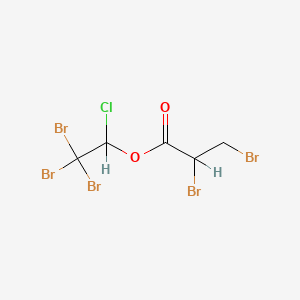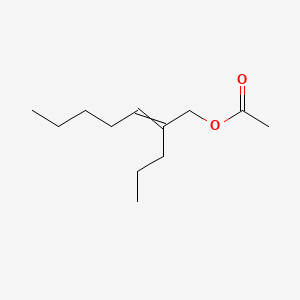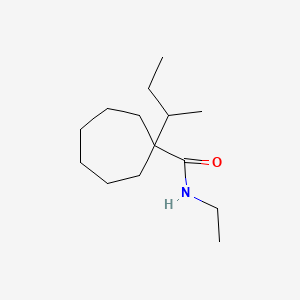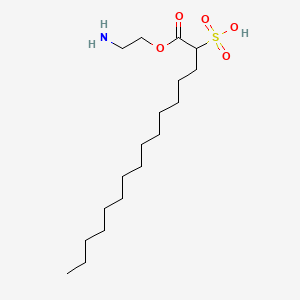
1-(2-Aminoethyl) 2-sulfohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl) 2-sulfohexadecanoate: is a synthetic organic compound that features both an amino group and a sulfonic acid group attached to a hexadecanoate backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl) 2-sulfohexadecanoate typically involves the following steps:
Starting Materials: The synthesis begins with hexadecanoic acid, which is then converted into its sulfonic acid derivative.
Aminoethylation: The sulfonic acid derivative is then reacted with 2-aminoethanol under controlled conditions to introduce the aminoethyl group.
The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial for achieving high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl) 2-sulfohexadecanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the sulfonic acid group can produce sulfonates.
Applications De Recherche Scientifique
1-(2-Aminoethyl) 2-sulfohexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl) 2-sulfohexadecanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the sulfonic acid group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Aminoethyl)imidazolidin-2-one
- 1-(2-Aminoethyl)piperazine
- S-(2-Aminoethyl)-L-cysteine
Uniqueness
1-(2-Aminoethyl) 2-sulfohexadecanoate is unique due to its combination of an amino group and a sulfonic acid group on a hexadecanoate backbone. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
59997-74-9 |
|---|---|
Formule moléculaire |
C18H37NO5S |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
1-(2-aminoethoxy)-1-oxohexadecane-2-sulfonic acid |
InChI |
InChI=1S/C18H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(25(21,22)23)18(20)24-16-15-19/h17H,2-16,19H2,1H3,(H,21,22,23) |
Clé InChI |
STLXFPCGXYWBTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)OCCN)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



